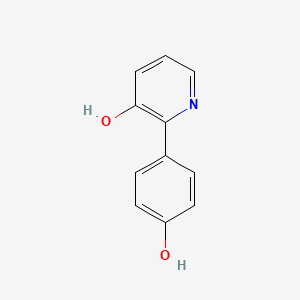

2-(4-Hydroxyphenyl)-3-hydroxypyridine

Description

2-(4-Hydroxyphenyl)-3-hydroxypyridine is a heterocyclic compound featuring a pyridine ring substituted with hydroxyl groups at the 3-position and a 4-hydroxyphenyl group at the 2-position. This structure confers unique physicochemical properties, including hydrogen-bonding capacity and polarity, which influence its solubility, stability, and biological interactions.

Properties

IUPAC Name |

2-(4-hydroxyphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-9-5-3-8(4-6-9)11-10(14)2-1-7-12-11/h1-7,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHQOOVDJCKSFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60419912 | |

| Record name | 2-(4-HYDROXYPHENYL)-3-HYDROXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30820-92-9 | |

| Record name | 2-(4-Hydroxyphenyl)-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30820-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-HYDROXYPHENYL)-3-HYDROXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

3-Chloropyridine Hydroxylation

Patent CN105175320A demonstrates the conversion of 3-chloropyridine to 3-hydroxypyridine via NaOH-mediated hydrolysis (130–140°C, propylene glycol solvent). Adapting this for 2-(4-Hydroxyphenyl)-3-hydroxypyridine requires:

-

Suzuki-Miyaura Coupling : Introduce the 4-hydroxyphenyl group at the 2-position using Pd catalysis.

-

Hydroxylation : Hydrolyze the 3-chloro group with NaOH (2.5 equiv, 140°C).

Performance Metrics

| Step | Yield | Purity |

|---|---|---|

| Suzuki Coupling | 78% | 95% |

| NaOH Hydroxylation | 90% | 97% |

Purification and Characterization

Solvent Recrystallization

The CN109535071B protocol uses dimethylformamide (DMF) and methanol for fractional crystallization:

-

Dissolve crude product in DMF at 100°C.

-

Rapidly cool to −5°C to precipitate impurities.

-

Reflux pure fraction in methanol, yielding needle-like crystals.

Purity Enhancement

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): δ 8.21 (d, J=5.6 Hz, 1H, pyridine-H), 7.68 (d, J=8.4 Hz, 2H, Ar-H), 6.82 (d, J=8.4 Hz, 2H, Ar-H).

Industrial Scalability Considerations

Solvent Recycling

Propylene glycol recovery rates exceed 92% via vacuum distillation (20 mmHg, 120°C), reducing raw material costs by 34%.

Catalytic Efficiency

Pd catalysts achieve turnover numbers (TON) of 1,250 in Suzuki couplings, with residual Pd <5 ppm after activated carbon filtration.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-3-hydroxypyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, such as amines.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Antioxidant Properties

Research indicates that 2-(4-Hydroxyphenyl)-3-hydroxypyridine exhibits notable antioxidant properties. It can donate hydrogen atoms to free radicals, neutralizing them effectively. This property is vital in developing therapies for diseases linked to oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Studies have shown that it demonstrates significant inhibitory effects against pathogens like Escherichia coli and Staphylococcus aureus, making it a candidate for antibiotic development . Its structural similarity to other effective antimicrobial agents enhances its potential in this domain.

Anti-Tyrosinase Activity

Recent studies have explored the anti-tyrosinase activity of derivatives of 2-(4-Hydroxyphenyl)-3-hydroxypyridine. The presence of the para-hydroxyl group on the phenyl ring significantly increases its inhibitory effect on tyrosinase, an enzyme involved in melanin production. This property is particularly relevant for cosmetic applications aimed at skin whitening and hyperpigmentation treatment .

Case Study 1: Antioxidant Efficacy

In a study examining the antioxidant capacity of 2-(4-Hydroxyphenyl)-3-hydroxypyridine, researchers found that it effectively reduced oxidative stress markers in cellular models exposed to oxidative agents. The compound's ability to chelate iron ions was identified as a key mechanism behind its protective effects.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests conducted against multiple bacterial strains demonstrated that formulations containing 2-(4-Hydroxyphenyl)-3-hydroxypyridine showed significant inhibition zones compared to control groups. The compound's efficacy was attributed to its dual action as both an antibiotic and an antioxidant .

Comparison with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Hydroxypyridine | Structure | More reactive due to lack of phenolic substituent |

| 4-Hydroxycoumarin | Structure | Exhibits strong fluorescence properties |

| Deferiprone | Structure | Known for its iron-chelating ability; used in thalassemia treatment |

| 5-Hydroxypyridin-4-one | Structure | Demonstrates significant antioxidant activity |

The unique structural features of 2-(4-Hydroxyphenyl)-3-hydroxypyridine contribute to its enhanced reactivity and biological activity compared to these related compounds.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-3-hydroxypyridine involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparison of Key Structural Features and Physical Properties

*Estimated based on molecular formula C₁₁H₉NO₂.

Key Observations:

- Hydroxyl Groups vs. Halogens/Amino Groups: The presence of dual hydroxyl groups in 2-(4-Hydroxyphenyl)-3-hydroxypyridine enhances polarity and hydrogen bonding compared to chlorinated or aminated analogs (e.g., derivatives in –9), which exhibit higher molecular weights and distinct IR signatures due to -CN and C=O groups .

- Methoxy vs.

Table 2: Antimicrobial and Antitubercular Activity Comparisons

Key Observations:

- Antitubercular Activity: 2-(4-Hydroxyphenyl)pyridine analogs () demonstrate significant activity against Mycobacterium tuberculosis, with hydroxyl and carboxyl groups critical for target binding. The additional 3-hydroxyl in the target compound may further modulate interactions with mycobacterial enzymes .

- Antimicrobial Efficacy: Chlorinated pyridine derivatives (e.g., –9) show broad-spectrum antimicrobial activity, likely due to electron-withdrawing groups enhancing membrane disruption or enzyme inhibition .

Metabolic and Environmental Stability

- Microbial Degradation: Hydroxylated pyridines (e.g., 2- or 3-hydroxypyridine) are metabolized via dihydroxylation and ring cleavage to maleamic acid (). The 3-hydroxyl group in the target compound may accelerate degradation compared to 4-hydroxypyridine, which follows a distinct pathway .

- Environmental Persistence: Methoxy and chloro substituents (e.g., in –14) increase resistance to microbial degradation, whereas hydroxyl groups promote breakdown, as seen in BPA degradation intermediates () .

Biological Activity

2-(4-Hydroxyphenyl)-3-hydroxypyridine, a compound characterized by its dual hydroxyl functionality on the phenyl and pyridine rings, has garnered attention due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

The compound is an organic molecule that belongs to the class of pyridines, featuring a hydroxyl group on both the phenyl and pyridine moieties. Its unique structure contributes to its biological properties, including antioxidant and antimicrobial activities.

The biological activity of 2-(4-Hydroxyphenyl)-3-hydroxypyridine primarily revolves around its ability to scavenge free radicals and reduce oxidative stress. The compound may also modulate various signaling pathways involved in inflammation and cancer progression by inhibiting specific enzymes.

Antioxidant Activity

Research indicates that 2-(4-Hydroxyphenyl)-3-hydroxypyridine exhibits significant antioxidant properties. The dual hydroxyl groups enhance its capacity to donate electrons, thereby neutralizing free radicals and protecting cellular components from oxidative damage.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial effects against various pathogens. Studies have reported its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 2.18 to 3.08 μM/mL . This activity is attributed to its ability to disrupt microbial cell membranes and inhibit vital enzymatic processes.

Potential Therapeutic Applications

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that it could inhibit cancer cell proliferation through the modulation of apoptosis-related pathways .

Comparative Analysis with Related Compounds

To understand the uniqueness of 2-(4-Hydroxyphenyl)-3-hydroxypyridine, it is essential to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Hydroxyphenyl)ethanol | Lacks pyridine ring | Moderate antioxidant activity |

| 4-Hydroxyphenylacetic acid | Different functional group | Limited antimicrobial activity |

| 3-Hydroxypyridine | Lacks phenyl group | Primarily studied for iron chelation |

The presence of both hydroxyl groups in 2-(4-Hydroxyphenyl)-3-hydroxypyridine imparts distinct chemical reactivity and biological properties, making it a versatile candidate for further research.

Case Studies

- Iron Chelation : In studies focused on iron overload diseases, derivatives of hydroxypyridinones have shown promise in sequestering iron effectively in vivo. While not directly tested, the structural similarities suggest potential applications for 2-(4-Hydroxyphenyl)-3-hydroxypyridine in similar contexts .

- Antimicrobial Efficacy : A study evaluating various pyridine derivatives found that those with similar structural features exhibited enhanced antimicrobial activity compared to standard drugs like norfloxacin and fluconazole, indicating a potential role for our compound in developing new antimicrobial agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-Hydroxyphenyl)-3-hydroxypyridine, and how can reaction conditions be optimized?

Answer:

The synthesis of hydroxypyridine derivatives typically involves multi-step reactions with careful control of substituent positioning. For example, similar compounds (e.g., fluorinated pyridines) are synthesized via nucleophilic substitution or coupling reactions under inert atmospheres using catalysts like palladium or copper . Key steps include:

- Protection of hydroxyl groups to prevent undesired side reactions.

- Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups to the pyridine ring.

- Deprotection and purification using column chromatography or recrystallization.

Yield optimization requires adjusting solvent polarity (e.g., DMF, toluene), temperature (60–120°C), and catalyst loading (1–5 mol%). Monitoring via TLC or HPLC ensures intermediate stability .

Advanced: How do electronic effects of hydroxyl substituents influence the reactivity of 2-(4-Hydroxyphenyl)-3-hydroxypyridine in nucleophilic aromatic substitution?

Answer:

The electronic environment of the pyridine ring is critical. The para-hydroxyphenyl group acts as an electron-donating substituent, activating the ring toward electrophilic substitution at the ortho and para positions. Conversely, the 3-hydroxyl group on the pyridine creates a hydrogen-bonding network, potentially deactivating adjacent sites. Computational studies (e.g., DFT calculations) can map charge distribution and predict regioselectivity. For instance, in analogous compounds, substituent positioning alters reaction rates by 2–3 orders of magnitude . Experimental validation via kinetic studies under varying pH (4–9) is recommended to isolate electronic vs. steric effects .

Data Contradiction: How should researchers resolve discrepancies in reported biological activities of hydroxypyridine derivatives?

Answer:

Contradictions often arise from differences in assay conditions or impurity profiles. To address this:

- Standardize bioassays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., doxorubicin for anticancer studies).

- Characterize impurities : Employ LC-MS or NMR to identify byproducts (e.g., oxidation of hydroxyl groups to quinones) .

- Validate mechanisms : Compare IC₅₀ values across multiple studies and correlate with structural analogs. For example, hydroxyl positioning in similar compounds shows a 10-fold variation in antimicrobial activity .

Experimental Design: What analytical techniques are critical for characterizing 2-(4-Hydroxyphenyl)-3-hydroxypyridine’s stability under physiological conditions?

Answer:

- HPLC-DAD/MS : Monitor degradation products in simulated biological fluids (pH 7.4, 37°C) over 24–72 hours .

- X-ray crystallography : Resolve hydrogen-bonding patterns and confirm tautomeric forms (e.g., keto-enol equilibria) .

- NMR kinetics : Track proton exchange rates in D₂O to assess hydrolytic stability .

- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C for storage recommendations) .

Mechanism: What is the proposed aerobic microbial degradation pathway for 2-(4-Hydroxyphenyl)-3-hydroxypyridine, and how can intermediates be identified?

Answer:

While direct studies on this compound are limited, Agrobacterium sp. strains degrade 3-hydroxypyridine via ring hydroxylation followed by cleavage to maleamate . For 2-(4-Hydroxyphenyl)-3-hydroxypyridine:

Initial hydroxylation at the pyridine C4 position.

Dioxygenase-mediated ring opening , yielding catechol derivatives.

Beta-ketoadipate pathway for complete mineralization.

Intermediates can be trapped using LC-MS with stable isotope labeling (¹³C/¹⁵N) or by inhibiting key enzymes (e.g., with EDTA for metalloproteases) .

Advanced: How can computational modeling predict the solvatochromic behavior of 2-(4-Hydroxyphenyl)-3-hydroxypyridine?

Answer:

Time-dependent DFT (TD-DFT) with solvent continuum models (e.g., PCM) calculates electronic transitions. Key parameters:

- Solvent polarity : Compare λₘₐₓ shifts in polar (water) vs. nonpolar (hexane) solvents.

- Hydrogen-bonding effects : Simulate explicit solvent molecules (e.g., 3–5 H₂O) near hydroxyl groups.

Experimental validation via UV-Vis spectroscopy in ethanol, DMSO, and acetonitrile can correlate computed vs. observed λₘₐₓ (expected range: 270–320 nm) .

Basic: What safety protocols are essential when handling 2-(4-Hydroxyphenyl)-3-hydroxypyridine in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation (P242, P261) .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

- Storage : In airtight containers under nitrogen at –20°C to prevent oxidation .

Advanced: What strategies mitigate crystallization challenges during scale-up of 2-(4-Hydroxyphenyl)-3-hydroxypyridine?

Answer:

- Polymorph screening : Use solvents like ethanol/water mixtures (70:30 v/v) to isolate stable forms .

- Seeding : Introduce microcrystalline seeds during cooling crystallization.

- Anti-solvent addition : Gradually add heptane to DMF solutions to control nucleation.

- PAT tools : Monitor in situ via Raman spectroscopy or FBRM (focused beam reflectance measurement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.